molecular formula C9H10F3NO B3117066 4-Amino-2-(2,2,2-trifluoroethoxy)toluene CAS No. 220996-42-9

4-Amino-2-(2,2,2-trifluoroethoxy)toluene

Cat. No.: B3117066
CAS No.: 220996-42-9
M. Wt: 205.18 g/mol
InChI Key: PUUWPAZAVMKTHC-UHFFFAOYSA-N
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Description

4-Amino-2-(2,2,2-trifluoroethoxy)toluene is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethoxy group, and a toluene moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene typically involves the reaction of 4-methyl-3-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Temperature: 60-80°C

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2,2,2-trifluoroethoxy)toluene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C)

    Substitution: Sodium iodide, potassium tert-butoxide

Major Products Formed

    Oxidation: 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Amino-2-(2,2,2-trifluoroethoxy)toluene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(2,2,2-trifluoroethoxy)benzene
  • 4-Amino-2-(2,2,2-trifluoroethoxy)phenol
  • 4-Amino-2-(2,2,2-trifluoroethoxy)aniline

Uniqueness

4-Amino-2-(2,2,2-trifluoroethoxy)toluene is unique due to the presence of both an amino group and a trifluoroethoxy group on the toluene moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H10F3NO
  • Molecular Weight : 221.19 g/mol
  • CAS Number : 220996-42-9

The presence of the trifluoroethoxy group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity through strong hydrogen bonding and dipole interactions, which are critical for the compound's pharmacological effects .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Antitumor Activity Exhibits selective cytotoxicity against various cancer cell lines .
Enzyme Inhibition Potential to inhibit specific enzymes involved in metabolic pathways .
Antimicrobial Properties Demonstrated effectiveness against certain bacterial strains .
Skin Sensitization Mild sensitization observed in animal studies; requires further investigation .

Antitumor Activity

A study evaluating the antitumor properties of related compounds indicated that derivatives of amino-substituted aromatic compounds exhibit potent activity against human carcinoma cell lines. For instance, prodrugs derived from similar structures showed significant cytotoxic effects in vitro and in vivo, suggesting that this compound could have similar therapeutic potential .

Enzyme Interaction Studies

Research has shown that compounds with trifluoromethyl groups can enhance enzyme inhibition. A comparative analysis indicated that the introduction of a trifluoromethyl group at strategic positions on the aromatic ring significantly increases the inhibitory potency against target enzymes involved in cancer metabolism .

Skin Sensitization Assessment

In toxicity studies involving skin sensitization, this compound was assessed for its potential to cause allergic reactions. Results indicated a low sensitization potential but highlighted the need for comprehensive testing to confirm safety profiles in humans .

Properties

IUPAC Name

4-methyl-3-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-2-3-7(13)4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUWPAZAVMKTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Cc1ccc([N+](=O)[O-])cc1OCC(F)(F)F
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Synthesis routes and methods II

Procedure details

4-Nitro-2-(2,2,2-trifluoroethoxy)toluene (2.0 g, 9.0 mmol) from Step 1 above was dissolved in MeOH (20 mL) and shaken with palladium black (100 mg) under 50 psig of hydrogen on a Parr apparatus for 2 h. The catalyst was removed by filtration and the solvent was removed under reduced pressure to give 4-amino-2-(2,2,2-trifluoroethoxy)toluene as a gum.
Name
4-Nitro-2-(2,2,2-trifluoroethoxy)toluene
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2 g
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reactant
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20 mL
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100 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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